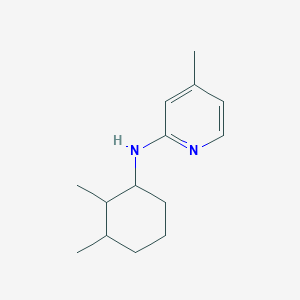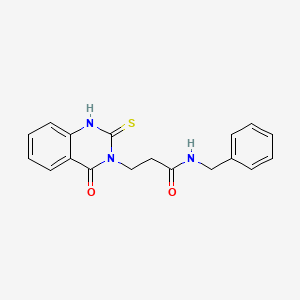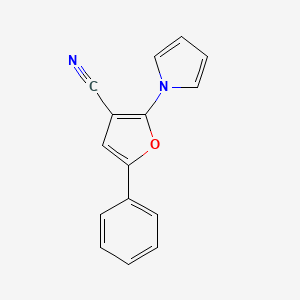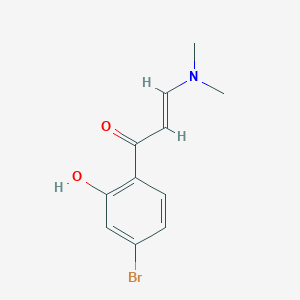
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is a compound whose chemical structure contains a cyclohexane, a methylpiperidine, and an amine group . It is generally a colorless to light yellow solid or powder . The compound has a molecular weight of 224.39 g/mol .
Synthesis Analysis
The synthesis of “N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” involves multiple steps, including chemical reactions and purification steps . Due to the complexity of the preparation method and the potential danger, it is recommended to perform the synthesis under suitable laboratory conditions .Chemical Reactions Analysis
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is a base and a reducing agent . It reacts violently with strong oxidizing agents and acids . It also reacts with hypochlorites to give N-chloroamines, some of which are explosives when isolated .Physical And Chemical Properties Analysis
“N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine” is soluble in many organic solvents, such as alcohols, ethers, and hydrocarbons . It has a melting point usually between about 50-60°C . The compound is stored at room temperature .Safety and Hazards
This compound may be an irritant, so care should be taken when in contact with skin and eyes . It is recommended to wear appropriate protective gloves, goggles, and laboratory clothing during operation . Avoid inhaling the dust or gas of the compound and ensure that the operating environment is well ventilated . During use and storage, it should be kept away from flammable substances such as ignition, high temperature, and open flame .
Propiedades
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-7-8-15-14(9-10)16-13-6-4-5-11(2)12(13)3/h7-9,11-13H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLGEIJLOOIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-4-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)
![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)




![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)


